N-[2-methyl-5-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide
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Overview
Description
N~1~-[2-METHYL-5-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]PROPANAMIDE is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-METHYL-5-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]PROPANAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cycloaddition reaction involving an azide and a nitrile compound under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction between a boronic acid derivative and a halogenated phenyl compound.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the tetrazole-phenyl intermediate and a propanoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-METHYL-5-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~1~-[2-METHYL-5-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It serves as a tool compound in studying cellular pathways and mechanisms, particularly those involving tetrazole-containing molecules.
Mechanism of Action
The mechanism of action of N1-[2-METHYL-5-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N~1~-[2-METHYL-5-(2H-TETRAAZOL-5-YL)PHENYL]PROPANAMIDE: Similar structure but lacks the additional methyl group on the tetrazole ring.
N~1~-[2-METHYL-5-(1H-TETRAAZOL-5-YL)PHENYL]PROPANAMIDE: Similar structure but with a different isomer of the tetrazole ring.
Uniqueness
N~1~-[2-METHYL-5-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]PROPANAMIDE is unique due to the presence of the additional methyl group on the tetrazole ring, which can influence its binding affinity and specificity towards molecular targets. This structural feature may enhance its biological activity and make it a more potent compound compared to its analogs.
Properties
Molecular Formula |
C12H15N5O |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-[2-methyl-5-(2-methyltetrazol-5-yl)phenyl]propanamide |
InChI |
InChI=1S/C12H15N5O/c1-4-11(18)13-10-7-9(6-5-8(10)2)12-14-16-17(3)15-12/h5-7H,4H2,1-3H3,(H,13,18) |
InChI Key |
AWOAFMBEDRBJCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=NN(N=N2)C)C |
Origin of Product |
United States |
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